Ethyl N-(propylcarbamoyl)benzenecarboximidate
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Overview
Description
Ethyl N-(propylcarbamoyl)benzenecarboximidate is an organic compound with the molecular formula C13H18N2O2 . It is a member of the carboximidate family, which are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl N-(propylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to give esters.
Reaction with Amines: It reacts with amines (including ammonia) to form amidines.
Formation of Orthoesters: Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters.
Chapman Rearrangement: The thermal conversion of aryl N-arylbenzimidates to the corresponding amides via intramolecular migration of an aryl group from oxygen to nitrogen.
Common reagents and conditions used in these reactions include acids for catalysis and various amines for amidine formation. The major products formed from these reactions are esters, amidines, and orthoesters.
Scientific Research Applications
Ethyl N-(propylcarbamoyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(propylcarbamoyl)benzenecarboximidate involves its role as an electrophile in various addition reactions . It can undergo hydrolysis, react with amines, and form orthoesters under specific conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl N-(propylcarbamoyl)benzenecarboximidate can be compared with other carboximidates and imino ethers, such as:
- Mthis compound
- Ethyl N-(methylcarbamoyl)benzenecarboximidate
- Benzyl trichloroethanimidate
These compounds share similar chemical structures and properties but differ in their specific substituents and reactivity. This compound is unique due to its specific combination of ethyl and propyl groups, which influence its reactivity and applications.
Properties
CAS No. |
62220-85-3 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl N-(propylcarbamoyl)benzenecarboximidate |
InChI |
InChI=1S/C13H18N2O2/c1-3-10-14-13(16)15-12(17-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,16) |
InChI Key |
HDPQNQXYRGGLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N=C(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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